molecular formula C11H18 B1615977 2-Methylenebornane CAS No. 27538-47-2

2-Methylenebornane

Cat. No. B1615977
CAS RN: 27538-47-2
M. Wt: 150.26 g/mol
InChI Key: ZASFWGOMAIPHLN-UHFFFAOYSA-N
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Description

2-Methylenebornane, also known as 2-methyl-2,4,6-cycloheptatrien-1-one or MBO, is a cyclic ketone that has been gaining attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Terpene Synthesis and Biosynthesis

2-Methylenebornane is involved in terpene biosynthesis pathways. Researchers have discovered that bacterial enzymes, specifically 2-methylisoborneol and 2-methylenebornane synthases, utilize 2-methyl-GPP (geranylgeranyl diphosphate) as a substrate. By heterologously expressing these enzymes in Escherichia coli, they produced a diverse range of novel C11-terpenes—compounds with eleven carbon atoms. This approach yielded 35 different C11-terpenes, including 24 previously undescribed ones. Notably, 3,4-dimethylcumene, 2-methylborneol, and two diastereomers of 2-methylcitronellol were among the newly identified compounds .

properties

IUPAC Name

1,7,7-trimethyl-2-methylidenebicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18/c1-8-7-9-5-6-11(8,4)10(9,2)3/h9H,1,5-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASFWGOMAIPHLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=C)C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60950214
Record name 1,7,7-Trimethyl-2-methylidenebicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60950214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylenebornane

CAS RN

27538-47-2
Record name Bornane, 2-methylene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027538472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,7,7-Trimethyl-2-methylidenebicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60950214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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